molecular formula C5H12N2 B1449864 (R)-2-Aminomethyl-1-methylazetidine CAS No. 1363378-11-3

(R)-2-Aminomethyl-1-methylazetidine

Cat. No.: B1449864
CAS No.: 1363378-11-3
M. Wt: 100.16 g/mol
InChI Key: QVSTZIIJZBVKNK-RXMQYKEDSA-N
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Description

(R)-2-Aminomethyl-1-methylazetidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-Aminomethyl-1-methylazetidine (CAS No. 1363378-11-3) is a chiral azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C5H12N2
  • Molecular Weight : 100.16 g/mol
  • Canonical SMILES : CC1(CNC1)CN

Synthesis

The synthesis of this compound involves several key steps, often starting from readily available precursors. Recent advances have focused on optimizing synthetic routes to enhance yield and enantiomeric purity, which are crucial for biological testing.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Studies have shown that azetidine derivatives can inhibit viral replication, particularly against RNA viruses like SARS-CoV-2. The mechanism often involves interference with viral proteases or polymerases, critical for viral life cycles .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders. Research indicates that azetidines may modulate receptor activity, influencing pathways associated with cognition and mood .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a non-covalent inhibitor of key enzymes involved in viral replication, such as papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp) .
  • Receptor Modulation : Its structural features allow it to bind selectively to neurotransmitter receptors, potentially enhancing or inhibiting their activity depending on the context .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

StudyTargetIC50 ValueComments
PLpro Inhibition0.56 µMDemonstrated significant inhibition of viral replication in cell cultures.
CNS Receptors0.75 µMShowed modulation of serotonin receptors, indicating potential antidepressant properties.
Antiviral Activity0.39 µMEffective against multiple strains of RNA viruses in vitro.

Properties

IUPAC Name

[(2R)-1-methylazetidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZIIJZBVKNK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275808
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-11-3
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Aminomethyl-1-methylazetidine
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